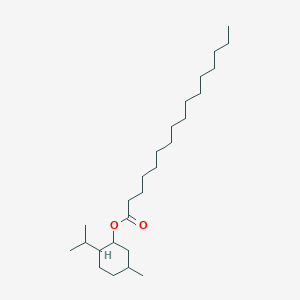
2-Isopropyl-5-methylcyclohexyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylcyclohexyl palmitate is a chemical compound known for its applications in various fields, including pharmaceuticals and cosmetics. It is an ester formed from the reaction of 2-isopropyl-5-methylcyclohexanol and palmitic acid. This compound is often used as a penetration enhancer in transdermal drug delivery systems due to its ability to disrupt the lipid structure of the stratum corneum, thereby increasing the permeability of the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylcyclohexyl palmitate typically involves the esterification of 2-isopropyl-5-methylcyclohexanol with palmitic acid. This reaction is catalyzed by an acid catalyst such as p-toluene sulfonic acid (p-TSA) in a batch reactor. The optimal conditions for this reaction include a catalyst amount of 5% (wt/wt), a molar ratio of alcohol to acid of 7:1, and a reaction temperature of 82°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction is monitored and controlled to maintain the desired temperature and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 2-isopropyl-5-methylcyclohexanol and palmitic acid. Additionally, it may undergo oxidation and reduction reactions depending on the reagents and conditions used .
Common Reagents and Conditions
Esterification: Palmitic acid, 2-isopropyl-5-methylcyclohexanol, p-toluene sulfonic acid (p-TSA), temperature of 82°C.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2-Isopropyl-5-methylcyclohexanol and palmitic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in enhancing the permeability of biological membranes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The primary mechanism by which 2-isopropyl-5-methylcyclohexyl palmitate exerts its effects is through the disruption of the lipid structure of the stratum corneum. This disruption increases the permeability of the skin, allowing for enhanced absorption of drugs and other compounds. The compound interacts with the lipid bilayers, causing fluidization and increasing the partitioning of drugs into the stratum corneum .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylcyclohexyl heptanoate: Similar in structure and used as a penetration enhancer.
2-Isopropyl-5-methylcyclohexyl octadec-9-enoate: Another ester with similar applications in transdermal drug delivery.
2-Isopropyl-5-methylcyclohexanone hydrazones: Used in pharmaceutical research for their potential therapeutic effects.
Uniqueness
2-Isopropyl-5-methylcyclohexyl palmitate is unique due to its specific ester structure, which provides optimal balance between hydrophilicity and lipophilicity. This balance enhances its ability to disrupt the lipid structure of the stratum corneum without causing significant irritation or toxicity, making it a valuable compound in transdermal drug delivery systems .
Properties
Molecular Formula |
C26H50O2 |
|---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) hexadecanoate |
InChI |
InChI=1S/C26H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h22-25H,5-21H2,1-4H3 |
InChI Key |
VGLJQMIPINKCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


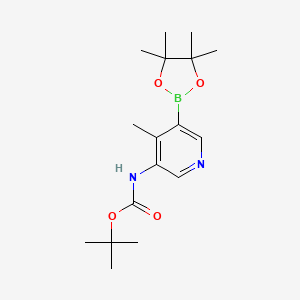
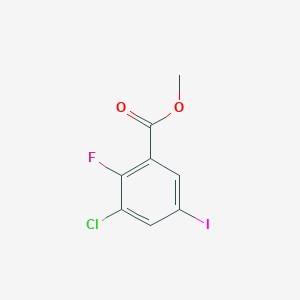
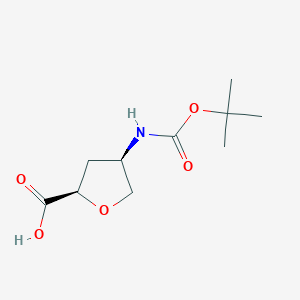
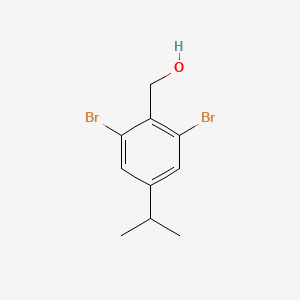
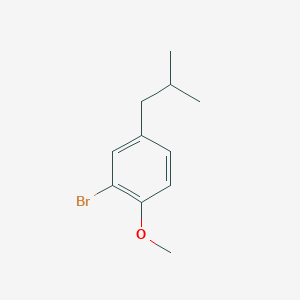
![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)
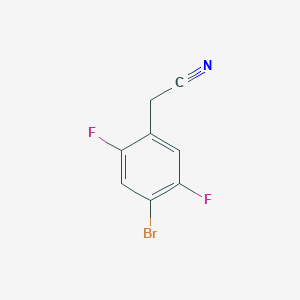
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
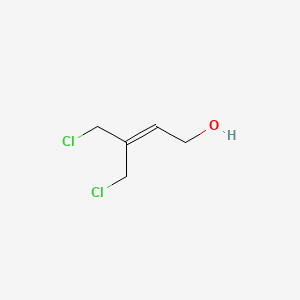
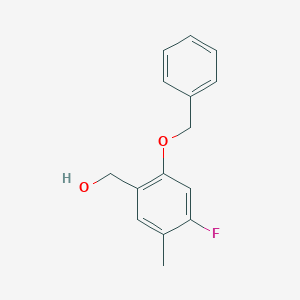
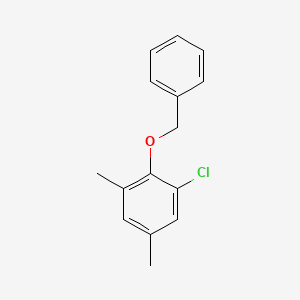
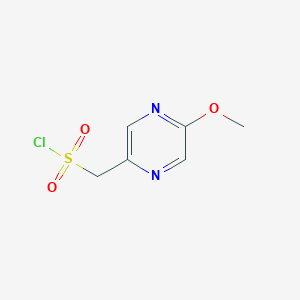

![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
